

Comprehensive Spectroscopic Profiling: 3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone[1][2]

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Compound of Interest

Compound Name: 3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone

CAS No.: 898794-82-6

Cat. No.: B1327705

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Chemical Identity & Structural Logic

Before interpreting spectra, we must establish the structural connectivity.[1][2] This molecule is a dihydrochalcone, consisting of two distinct aromatic domains linked by a saturated ethylene bridge.[1]

- Domain A (The Reporter): A 3-methoxyphenyl ketone.[2][3][4][5] This moiety dominates the UV and lower-field NMR regions due to conjugation with the carbonyl.[2]
- Domain B (The Anchor): A 2,5-dimethylphenyl ring.[1][6][7] This electron-rich, sterically crowded ring serves as the lipophilic tail.[1][2]
- The Linker: An ethylene () bridge that electronically isolates the two aromatic systems, simplifying the NMR interpretation into two distinct, additive spin systems.[1][2]

Molecular Formula:

Molecular Weight: 268.35 g/mol

Synthetic Context & Impurity Matrix

Understanding the synthesis is critical for interpreting "ghost peaks" in your spectra.[1][2] This compound is typically synthesized via the catalytic hydrogenation of its chalcone precursor.[2]

Common Impurities:

- Unreduced Chalcone: Identified by alkene signals in

¹H NMR (

7.4–7.8, doublet) and a red-shifted Carbonyl IR stretch (~1660 cm⁻¹).[1][2]

- Over-reduced Alcohol: Loss of Carbonyl C=O in IR; appearance of broad O-H stretch.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling[8]

The NMR profile is characterized by the distinct separation of the two aromatic systems and the classic

(approximate) pattern of the ethylene bridge.[2]

¹H NMR Data (400 MHz,)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.55 – 7.48	Multiplet	2H	Ar-H (2', 6')	Ortho to carbonyl (deshielded by anisotropy).[1][2]
7.36	Triplet ()	1H	Ar-H (5')	Meta to carbonyl/methoxy.[2]
7.10	Doublet of Doublets	1H	Ar-H (4')	Para to methoxy; shielded by resonance.[2]
7.05 – 6.90	Multiplet	3H	Ar-H (3", 4", 6")	2,5-Dimethylphenyl ring protons.[1][2]
3.85	Singlet	3H		Characteristic methoxy resonance.[1][2]
3.25	Triplet ()	2H		Adjacent to Carbonyl (deshielded).[2]
3.02	Triplet ()	2H		Benzylic to 2,5-dimethyl ring.[1][2]
2.32	Singlet	3H	(5-Me)	Meta-methyl.[1][2]
2.28	Singlet	3H	(2-Me)	Ortho-methyl (slightly shielded by ring current).[1][2]

C NMR Data (100 MHz,)

Shift (, ppm)	Carbon Type	Assignment	Mechanistic Insight
199.2			Ketone carbonyl.[1][2]
159.8		C-3' (Ar-O)	Ipso-methoxy carbon (highly deshielded).[1][2]
139.5		C-1''	Ipso-alkyl (2,5-dimethyl ring).[1][2]
138.2		C-1'	Ipso-carbonyl.[1][2]
135.5		C-2''	Ortho-methyl bearing carbon.[1][2]
132.8		C-5''	Meta-methyl bearing carbon.[1][2]
129.5		C-5'	Meta to carbonyl.[1][2]
130.0 – 126.0		Ar-C (mixed)	Remaining aromatic methine carbons.[2]
119.5		C-6'	Ortho to carbonyl.[1][2]
112.5		C-2'	Ortho to methoxy (shielded).[2]
55.4			Methoxy carbon.[1][2]
40.5			Alpha to ketone.[1][2]
27.8			Benzylic methylene.[1][2]
20.9			Methyl group.[1][2]
19.2			Methyl group (steric compression shift).[2]

“

Expert Note: The chemical shift difference between the two methyl groups on the 2,5-dimethyl ring is subtle (~ 0.04 ppm in proton, $\sim 1-2$ ppm in carbon).[1][2] The 2-methyl is often slightly upfield in

C due to the "gamma-gauche" effect if steric crowding occurs with the alkyl chain.[1][2]

Infrared (IR) Spectroscopy[8][9]

The IR spectrum serves as a rapid "Go/No-Go" quality gate.[1][2] The absence of the alkene stretch at 1660 cm^{-1} is the primary indicator of successful hydrogenation.[2]

Wavenumber ()	Vibration Mode	Functional Group	Diagnostic Value
1682	Stretching	(Ketone)	Conjugated ketone (lower than 1715 aliphatic).[1][2]
1595, 1580	Stretching	(Ar)	Aromatic ring breathing.[1]
1265, 1040	Stretching		Aryl alkyl ether (Methoxy).[1]
2950 – 2850	Stretching	(Aliphatic)	Methyl/Methylene groups.
850 – 780	Bending	(oop)	1,2,5-trisubstituted benzene pattern.[1][2]
690, 750	Bending	(oop)	1,3-disubstituted benzene pattern.[1][2]

Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (EI) ionization (70 eV), the molecule follows predictable cleavage pathways driven by the stability of the acylium ion.[1]

Molecular Ion (

): m/z 268 (Moderate intensity)

Primary Fragmentation Pathway (-Cleavage)

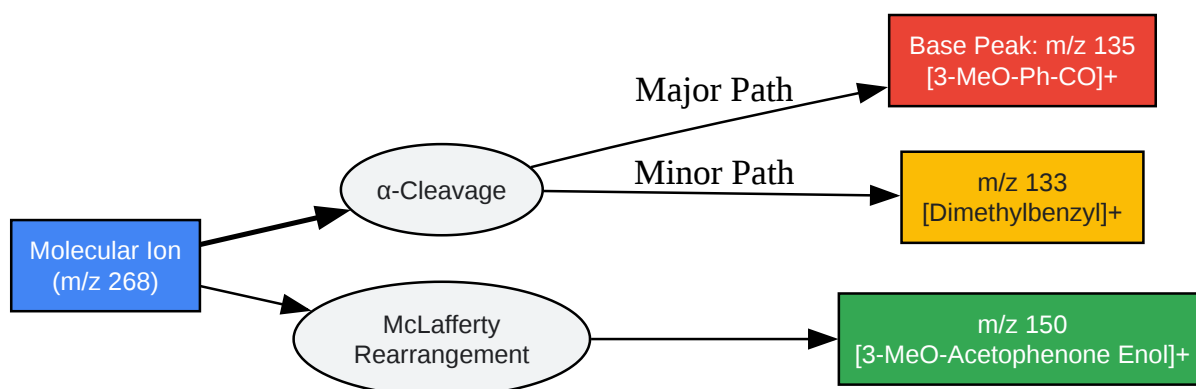
The bond between the carbonyl carbon and the alpha-methylene is the weakest link due to the stability of the resulting acylium ion.[2]

- Base Peak (m/z 135):
 - Mechanism:
 - cleavage adjacent to the carbonyl.[1][2]
 - Fragment: 3-Methoxybenzoyl cation (
 -).[1][2]
 - Significance: This peak confirms the "left" side of the molecule (the methoxy-substituted ring).[2]
- Tropylium Derivative (m/z 133/132):
 - Mechanism: Cleavage of the benzyl bond on the "right" side.[2]
 - Fragment: 2,5-Dimethylbenzyl cation
 - rearrangement to dimethyltropylium ion.[1][2]
- McLafferty Rearrangement (m/z 150):
 - Mechanism: Transfer of a
 - hydrogen (from the benzylic position of the dimethyl ring) to the carbonyl oxygen.[2]

- Fragment: Enol of 3-methoxyacetophenone (150) + 2,5-dimethylstyrene (118).[1][2]
- Observation: This pathway competes with α -cleavage but is usually less intense in aromatic ketones compared to aliphatic ones.[1][2]

MS Logic Diagram

The following diagram visualizes the fragmentation logic for structural confirmation.



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Caption: Primary EI-MS fragmentation pathways. The formation of the m/z 135 acylium ion is the dominant diagnostic event.[1][2]

Experimental Protocol: Sample Preparation for Analysis

To ensure the data matches the theoretical values above, follow this rigorous preparation protocol.

A. NMR Sample Prep[1][2]

- Solvent:

(99.8% D) with 0.03% TMS.

- Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Pd/C fines from hydrogenation) which cause line broadening.[1]
- Shimming: Ensure distinct resolution of the aromatic doublets. If the 2,5-dimethyl signals overlap, consider using

(Benzene-d₆) to induce an aromatic solvent induced shift (ASIS), which often resolves overlapping methyl signals.[1][2]

B. GC-MS Method[1][2][10]

- Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 μm film).[1][2]
- Inlet Temp: 250°C.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 5 min.
- Expectation: The product should elute after the chalcone precursor. If analyzing a reaction mixture, the chalcone will have a higher retention time due to interactions with the stationary phase.[1][2]

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